A Senior Application Scientist's Guide to the Structural Elucidation of Lisinopril Impurity H by NMR Spectroscopy
A Senior Application Scientist's Guide to the Structural Elucidation of Lisinopril Impurity H by NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate the precise identification and characterization of all potential impurities. Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is no exception. This in-depth technical guide provides a comprehensive, field-proven methodology for the structural elucidation of a key lisinopril-related compound, European Pharmacopoeia (EP) Impurity H. While sometimes mistakenly referred to as a "dimer," Impurity H is, in fact, a process or degradation impurity known as (2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid.[1][2][3] This guide eschews rigid templates, instead offering a logical, causality-driven workflow centered on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the strategic selection of NMR experiments, the nuances of spectral interpretation, and the self-validating nature of a multi-dimensional NMR approach to deliver an unambiguous structural assignment.
Introduction: The Imperative of Purity in Lisinopril
Lisinopril is a synthetic peptide derivative used to treat hypertension and heart failure.[2][4] Like any synthetically derived API, its manufacturing process and subsequent storage can lead to the formation of impurities, which may include unreacted intermediates, by-products, or degradation products.[4][5][6] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate that any impurity present above a certain threshold (typically 0.10%) must be identified and characterized to ensure the safety and efficacy of the final drug product.[7] This process, known as impurity profiling, is a critical component of drug development and quality control.[5]
This guide focuses on a specific related compound, Lisinopril EP Impurity H. Contrary to some nomenclature, this is not a dimer but the core structure of lisinopril lacking the terminal proline moiety. Its formal chemical name is (2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid.[1][2] Understanding its structure is vital for controlling the manufacturing process and ensuring the quality of lisinopril.
The Analytical Challenge: Pinpointing the Structure of Impurity H
The primary challenge in impurity analysis is elucidating a complete and correct chemical structure from a minute amount of isolated material. While techniques like Mass Spectrometry (MS) are invaluable for providing a molecular formula, they often fall short in defining the precise atomic connectivity and stereochemistry.[8][9] This is where NMR spectroscopy emerges as the definitive tool.[10][11]
Lisinopril vs. Impurity H: A Structural Comparison
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Lisinopril: Composed of three building blocks: an N-substituted L-lysine derivative and an L-proline residue.
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Impurity H: Represents the N-substituted L-lysine portion of lisinopril, also known as Lisinopril Des-Proline Impurity.[1][2]
The task for the analytical scientist is to use NMR to prove the presence of the (S)-1-carboxy-3-phenylpropyl group and the lysine backbone, and, critically, to confirm the absence of the proline ring.
The Core Methodology: A Multi-dimensional NMR Strategy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for molecular structure elucidation because it provides unparalleled insight into the chemical environment and bonding of individual atoms within a molecule.[10][11][12] A robust, self-validating structural proof is achieved not by a single experiment, but by a carefully selected suite of 1D and 2D NMR experiments.
The overall workflow for this analytical task is as follows:
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for acquiring a comprehensive NMR dataset for Lisinopril Impurity H.
Step 1: Sample Preparation
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Isolation: Isolate Impurity H from the bulk lisinopril sample using semi-preparative HPLC.[7][13][14] Lyophilize the collected fraction to a dry powder.
-
Solvent Selection: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good choice as it mimics an aqueous physiological environment.[13] For observing exchangeable N-H protons, dimethyl sulfoxide (DMSO-d₆) is superior.
-
Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O, for chemical shift referencing.
Step 2: NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve the necessary resolution and sensitivity for impurity analysis.[15]
-
Experiments to Run:
-
Proton (¹H) NMR: Provides initial information on the types and number of protons.
-
Carbon-13 (¹³C) NMR {with DEPT}: Identifies the number and type (CH, CH₂, CH₃, C) of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between them.
-
¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, typically through 2-3 bonds.[16][17] This is essential for tracing out proton networks within the lysine and phenylpropyl fragments.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (one-bond correlation).[12][16] This is the primary method for assigning carbon resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[17][18] HMBC is the key to connecting the individual spin systems (fragments) together, for instance, linking the phenylpropyl moiety to the lysine backbone via the amide bond.
-
Data Interpretation: Assembling the Structural Puzzle
The structural elucidation process is a systematic assembly of evidence from each NMR experiment.
Analysis of 1D (¹H and ¹³C) NMR Spectra
The first step is a thorough analysis of the 1D spectra. By comparing the observed chemical shifts with those expected for lisinopril, key differences will immediately become apparent.
-
Expected Signals for Impurity H:
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Aromatic protons (~7.1-7.3 ppm) from the phenyl ring.
-
Aliphatic protons from the lysine and phenylpropyl side chains.
-
Methine (CH) protons alpha to carbonyls and the nitrogen atom.
-
-
Key Missing Signals: The characteristic signals for the five-membered proline ring, which appear in distinct regions of a lisinopril spectrum, will be absent. This is the first major clue.
Unraveling Connectivity with 2D NMR
The 2D spectra provide the definitive map of atomic connectivity.
-
COSY Analysis: The COSY spectrum will show distinct, isolated spin systems. One system will trace the connectivity from the phenyl ring through the ethyl chain to the alpha-proton of the phenylpropyl group. A second, longer spin system will trace the protons along the lysine backbone.
-
HSQC Analysis: Each cross-peak in the HSQC spectrum provides an unambiguous ¹H-¹³C one-bond link, allowing for the direct assignment of most carbon signals based on their attached, and more easily assigned, proton signals.
-
HMBC Analysis: The Decisive Evidence: The HMBC spectrum provides the long-range correlations that piece the entire structure together. The diagram below illustrates the most critical correlation that confirms the linkage between the two fragments of Impurity H.
The crucial observation in the HMBC spectrum is the correlation from the alpha-proton of the lysine backbone to the carbonyl carbon of the phenylpropyl moiety. This three-bond correlation (³JCH) unequivocally establishes the amide bond linkage between the two constituent parts of the molecule, confirming the overall structure of Impurity H.
Summarizing the Evidence
-
¹H/¹³C NMR: Shows the correct number and type of protons and carbons for the C₁₆H₂₄N₂O₄ molecular formula of Impurity H.[1][3]
-
Absence of Signals: The lack of proline signals confirms its "Des-Proline" nature.
-
COSY: Establishes the proton-proton connectivity within the two main fragments.
-
HSQC: Links protons to their directly attached carbons.
-
HMBC: Connects the fragments across the amide bond, completing the structural puzzle.
The table below summarizes the expected NMR data that would lead to the final structural assignment.
| Fragment | Assignment | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| Phenylpropyl | Phenyl-CH | 7.1-7.3 (m) | 126-129 | HMBC: to C-alpha, C-beta |
| Phenyl-C | - | ~141 | HMBC: from Phenyl-CH, CH₂-beta | |
| CH₂-gamma | 2.6-2.7 (t) | ~38 | COSY: to CH₂-beta | |
| CH₂-beta | 1.8-2.0 (m) | ~31 | COSY: to CH-alpha, CH₂-gamma | |
| CH-alpha | 3.5-3.7 (t) | ~58 | COSY: to CH₂-beta; HMBC: to Carbonyl-C | |
| Carbonyl-C | - | ~175 | HMBC: from Lysine CH-alpha | |
| Lysine | CH-alpha | 4.0-4.2 (dd) | ~54 | COSY: to CH₂-beta; HMBC: to Carbonyl-C |
| CH₂-beta | 1.6-1.8 (m) | ~30 | COSY: to CH-alpha, CH₂-gamma | |
| CH₂-gamma | 1.3-1.5 (m) | ~22 | COSY: to CH₂-beta, CH₂-delta | |
| CH₂-delta | 1.5-1.7 (m) | ~26 | COSY: to CH₂-gamma, CH₂-epsilon | |
| CH₂-epsilon | 2.8-3.0 (t) | ~39 | COSY: to CH₂-delta | |
| COOH | - | ~178 | HMBC: from CH-alpha |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Conclusion
The structural elucidation of pharmaceutical impurities is a non-trivial task that demands a rigorous and systematic approach. This guide has demonstrated that through the strategic application of a suite of 1D and 2D NMR experiments, the structure of Lisinopril EP Impurity H can be unambiguously determined. The convergence of evidence from ¹H, ¹³C, COSY, HSQC, and particularly HMBC, provides a self-validating system that confirms the identity of this impurity as the des-proline derivative of lisinopril. This detailed characterization is fundamental to maintaining the quality, safety, and regulatory compliance of lisinopril drug products.[5]
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